3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiourea derivative with a halogenated ketone under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinediones with various functional groups.
Scientific Research Applications
3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of glucose and lipid metabolism.
Pathways Involved: Activation of PPARs leads to the modulation of gene expression involved in glucose uptake and fatty acid oxidation, thereby exerting its antidiabetic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,4-thiadiazole
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- Fluridone
Uniqueness
3-Phenyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione is unique due to its specific combination of the thiazolidinedione core with the trifluoromethyl and phenyl groups. This unique structure imparts enhanced stability, bioavailability, and specific biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11F3N2O2S |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-phenyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)10-5-4-6-11(9-10)20-13-14(22)21(15(23)24-13)12-7-2-1-3-8-12/h1-9,13,20H |
InChI Key |
FSESHNVOMJSIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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